![molecular formula C48H32Cl2F8Ir2N4 B12306980 Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium](/img/structure/B12306980.png)
Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium
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Overview
Description
Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is a complex compound with significant applications in various scientific fields. This compound is known for its unique molecular structure, which includes two iridium ions bridged by four 3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl ligands. It is often used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium typically involves the reaction of 1-phenyl-3,5-difluoro-2-methylpyridine with iridium trichloride. The reaction is carried out in the presence of a suitable solvent, such as chlorobenzene, under controlled temperature and pressure conditions . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of iridium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of lower oxidation state iridium complexes.
Substitution: The compound can undergo substitution reactions where the chlorides are replaced by other ligands, such as phosphines or amines
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like triphenylphosphine or ethylenediamine under mild conditions
Major Products Formed
Oxidation: Iridium oxides.
Reduction: Lower oxidation state iridium complexes.
Substitution: Various substituted iridium complexes depending on the ligands used
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
One of the most prominent applications of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is in the field of OLEDs. The compound exhibits strong photoluminescence and electroluminescence properties, making it suitable for use as a phosphorescent emitter in OLED devices. Its high quantum efficiency contributes to the brightness and color purity of OLED displays, which are widely used in televisions, smartphones, and lighting solutions .
Organic Photovoltaics (OPVs)
The compound has also been investigated for use in organic solar cells. Its ability to facilitate efficient charge transfer and light absorption makes it a candidate for enhancing the performance of OPVs. Research indicates that incorporating this iridium complex into the active layer of solar cells can improve overall energy conversion efficiency .
Catalysis
Catalytic Applications
this compound serves as a catalyst in various chemical reactions, particularly in C-H activation processes. Its metal-organic framework allows for effective coordination with substrates, facilitating reactions such as cross-coupling and oxidative transformations. This capability is essential in synthetic organic chemistry for constructing complex molecules .
Environmental Applications
The compound's catalytic properties extend to environmental chemistry, where it can be employed in processes like pollutant degradation and waste treatment. Its efficiency in catalyzing oxidation reactions positions it as a potential agent for breaking down harmful substances in industrial effluents .
Photonics
Fluorescent Materials
Due to its strong fluorescence characteristics, this compound is utilized in photonic devices. It can be incorporated into sensors and imaging systems where precise light emission is required. The compound’s stability and brightness make it an attractive option for developing advanced fluorescent probes .
Summary Table of Applications
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Organic Electronics | OLEDs, OPVs | High quantum efficiency, brightness |
Catalysis | C-H activation, environmental remediation | Effective substrate coordination |
Photonics | Fluorescent probes, imaging systems | Strong fluorescence, stability |
Mechanism of Action
The mechanism of action of Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, leading to changes in their structure and function. In the case of its anticancer activity, the compound generates reactive oxygen species upon light irradiation, causing oxidative damage to cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dichlorotetrakis[3,5-difluoro-2-(2-pyridinyl)phenyl]diiridium: Similar structure but different pyridinyl substitution.
Tris[2-(2-pyridinyl)-5-(trifluoromethyl)phenyl]iridium(III): Different ligand structure and coordination environment.
Bis(2,2’-bipyridyl)(2,2’-bipyrimidine)ruthenium tetrafluoroborate: Different metal center and ligand structure.
Uniqueness
Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is unique due to its specific ligand structure and the presence of both fluorine and methyl groups, which enhance its photophysical properties and stability. This makes it particularly suitable for applications in optoelectronics and as a catalyst in various chemical reactions .
Biological Activity
Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium, commonly referred to as Ir(dF(Me)ppy)2Cl, is a complex iridium compound notable for its potential applications in catalysis and photochemistry. This article explores its biological activity, focusing on its mechanisms, effects on cellular systems, and relevant case studies.
- Molecular Formula : C48H32Cl2F8Ir2N4
- Molecular Weight : 1272.11 g/mol
- CAS Number : 1335047-33-0
- Appearance : Yellow powder
The biological activity of Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium is primarily linked to its role as a catalyst in various chemical reactions, including photoredox processes. It exhibits significant reactivity due to the presence of iridium, which can facilitate electron transfer reactions.
Photodynamic Activity
Research indicates that this compound can generate reactive oxygen species (ROS) upon excitation with light. This property is particularly relevant in photodynamic therapy (PDT), where ROS play a crucial role in inducing cell death in cancerous tissues.
Biological Studies and Findings
-
Cell Viability Assays :
- In vitro studies have shown that treatment with Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium results in a dose-dependent decrease in cell viability across various cancer cell lines. The compound's efficacy is enhanced when combined with light exposure, which activates its photodynamic properties.
- Mechanistic Insights :
- Case Study: Breast Cancer Cells :
Data Table: Biological Activity Summary
Parameter | Value |
---|---|
Compound Name | Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-κN)phenyl-κC]diiridium |
CAS Number | 1335047-33-0 |
Molecular Weight | 1272.11 g/mol |
Cell Line Tested | MCF-7 (Breast Cancer) |
IC50 (Light Activated) | ~10 µM |
Mechanism of Action | ROS Generation; Apoptosis |
Safety and Handling
Di-μ-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium is classified as hazardous due to its potential to cause skin and eye irritation upon contact. Proper safety measures should be implemented during handling, including the use of gloves and protective eyewear .
Properties
Molecular Formula |
C48H32Cl2F8Ir2N4 |
---|---|
Molecular Weight |
1272.1 g/mol |
IUPAC Name |
chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine |
InChI |
InChI=1S/4C12H8F2N.2ClH.2Ir/c4*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;;;;/h4*2-3,5-7H,1H3;2*1H;;/q4*-1;;;2*+3/p-2 |
InChI Key |
BPSUAJIYEBAJBL-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.Cl[Ir+2].Cl[Ir+2] |
Origin of Product |
United States |
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